5-(4-fluorophenyl)-N-[2-(thiophen-2-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine
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Description
The compound “5-(4-fluorophenyl)-N-[2-(thiophen-2-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring made up of one sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple ring structures and functional groups. The fluorine atoms are disordered over two sites in the phenylene-oxazolyl-phenyl and in oxazolyl-phenyl fragments .Chemical Reactions Analysis
The synthesis of thieno[3,2-d]pyrimidin-4-ones involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal .Scientific Research Applications
Synthesis and Chemical Properties
Several studies have developed methods for synthesizing derivatives of thieno[2,3-d]pyrimidin-4-amine and its fluorinated analogs, highlighting their potential in various scientific applications. For example, novel synthesis methods have been reported for fluorine-containing pyrido[4,3-d]pyrimidin-4(3H)-ones, showcasing their potential fungicidal activities against Rhizoctonia solani and Botrytis cinereapers (Ren et al., 2007). These compounds were synthesized via tandem aza-Wittig and annulation reactions, indicating the chemical versatility and potential biological significance of this chemical framework.
Biological Activities
Research into substituted thienopyrimidines and their evaluation as antibacterial agents has been conducted, underscoring the relevance of these compounds in antimicrobial studies (More et al., 2013). This research elaborates on the synthesis process and the biological evaluation of these compounds, suggesting their utility in developing new antimicrobial agents.
Heterocyclic Chemistry and Drug Design
Studies on pyridine-based heterocycles, including the synthesis of new pyrido[4',3':4,5]thieno[2,3-d]pyrimidines, offer insights into the chemical diversity and potential pharmacological applications of these compounds (El-Kashef et al., 2010). The exploration of these heterocycles paves the way for novel therapeutic agents, illustrating the importance of such chemical structures in drug discovery and development.
Antioxidant Activity
The synthesis and antioxidant activity of 1,3,4-oxadiazole tagged thieno[2,3-d]pyrimidine derivatives have been explored, revealing some compounds' significant radical scavenging activities (Kotaiah et al., 2012). This indicates the potential of thieno[2,3-d]pyrimidine derivatives in developing antioxidant therapies, showcasing the broader applicability of these compounds in mitigating oxidative stress-related conditions.
Properties
IUPAC Name |
5-(4-fluorophenyl)-N-(2-thiophen-2-ylethyl)thieno[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3S2/c19-13-5-3-12(4-6-13)15-10-24-18-16(15)17(21-11-22-18)20-8-7-14-2-1-9-23-14/h1-6,9-11H,7-8H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVSBRKAQHIQAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCNC2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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